molecular formula C22H24N4O2 B2477707 N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide CAS No. 941923-81-5

N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide

Cat. No. B2477707
CAS RN: 941923-81-5
M. Wt: 376.46
InChI Key: QQIFKGVOXZYQMN-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is a part of the NBOMe series of chemicals which are primarily N-o-methoxybenzyl analogs of the 2C- X family of phenethylamines . They are known to be 5-HT2A (serotonin 2A) receptor agonists . These compounds are active at very low (sub-milligram) doses .

Scientific Research Applications

Pharmacological Evaluation as 5-HT3 Receptor Antagonists

A series of quinoxalin-2-carboxamides, which likely includes derivatives similar to N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, were synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds were designed based on pharmacophoric requirements and exhibited significant antagonism in studies involving the longitudinal muscle-myenteric plexus preparation from guinea pig ileum. This suggests a promising application in the treatment of conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Yadav, 2011).

ATM Kinase Inhibition for Cancer Therapy

In the realm of cancer research, novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This enzyme is crucial in DNA damage response and cell cycle control, and its inhibition can sensitize cancer cells to DNA-damaging agents, making it a valuable target for cancer therapeutics. The specific structural class to which this compound belongs demonstrates efficacy in inhibiting ATM kinase activity, suggesting its potential use in developing new cancer treatments (S. Degorce, B. Barlaam, E. Cadogan, et al., 2016).

Antimicrobial Activity

Some quinoline derivatives, including those structurally related to this compound, have been evaluated for their antimicrobial properties. These studies reveal that certain compounds in this category exhibit good to moderate activity against various microorganisms, including bacteria and fungi. This indicates the potential for these compounds to be developed into new antimicrobial agents, addressing the growing concern over antibiotic resistance (Muhammet Özyanik, S. Demirci, H. Bektaş, N. Demirbas, 2012).

Synthesis and Application in Organic Chemistry

The compound and its derivatives have applications in organic synthesis, serving as ligands in catalytic processes or as intermediates in the preparation of other complex molecules. For example, quinoxaline compounds, by virtue of their structural properties, are used in the synthesis of chiral pharmaceutical ingredients, demonstrating their utility in the pharmaceutical manufacturing process (T. Imamoto, K. Tamura, Zhenfeng Zhang, et al., 2012).

Safety and Hazards

NBOMe compounds, including N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, have been associated with numerous cases of toxicity and multiple fatalities . They are known to cause severe adverse effects, including hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs .

Future Directions

Given the potential hazards associated with N-(2-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide and other NBOMe compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes more detailed studies on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. It is also crucial to develop effective detection and identification methods for these compounds .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-20-11-5-2-7-16(20)13-24-22(27)17-8-6-12-26(15-17)21-14-23-18-9-3-4-10-19(18)25-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIFKGVOXZYQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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